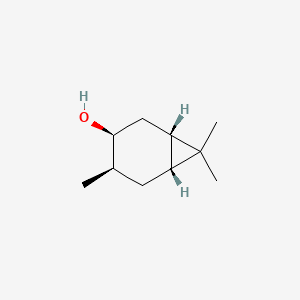
(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol is a bicyclic alcohol compound with the molecular formula C10H18O. It is also known as 3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol. This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring, and three methyl groups attached to the carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol typically involves the following steps:
Cyclization Reaction: The starting material, 3,7,7-trimethylbicyclo(4.1.0)hept-3-ene, undergoes a cyclization reaction in the presence of a suitable catalyst to form the bicyclic structure.
Hydroxylation: The resulting bicyclic compound is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce the hydroxyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and hydroxylation processes, utilizing continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: Formation of 3,7,7-trimethylbicyclo(4.1.0)heptan-3-one or 3,7,7-trimethylbicyclo(4.1.0)heptanoic acid.
Reduction: Formation of 3,7,7-trimethylbicyclo(4.1.0)heptane.
Substitution: Formation of 3,7,7-trimethylbicyclo(4.1.0)heptan-3-yl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of (1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s bicyclic structure may also enable it to fit into specific binding sites on enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-caran-3-ol: A stereoisomer with similar structure but different spatial arrangement of atoms.
Beta-caran-3-ol: Another stereoisomer with distinct spatial configuration.
3,7,7-Trimethylbicyclo(4.1.0)heptan-3-one: An oxidized form of the compound with a ketone group instead of a hydroxyl group.
Uniqueness
(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its stereoisomers and oxidized forms.
Eigenschaften
CAS-Nummer |
4017-89-4 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(1S,3S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9+/m1/s1 |
InChI-Schlüssel |
WHXOMZVLSNHION-HXFLIBJXSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)C[C@@H]1O |
Kanonische SMILES |
CC1CC2C(C2(C)C)CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


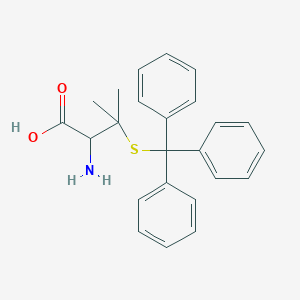
![5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14156467.png)
![cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val]](/img/structure/B14156473.png)
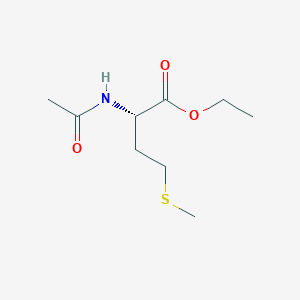

![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)
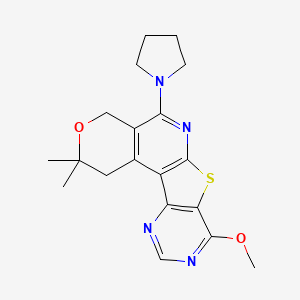
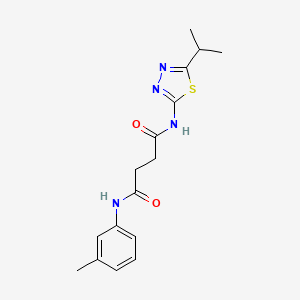
![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)

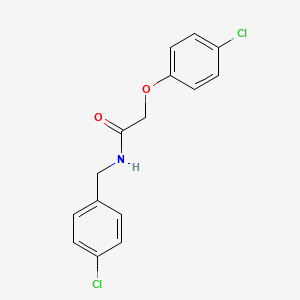

![N-[4-[(E)-3-(1H-pyrrol-2-yl)prop-2-enoyl]phenyl]acetamide](/img/structure/B14156531.png)
